4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS: 39746-01-5) is a Corey lactone derivative, a class of bicyclic ketals critical in prostaglandin synthesis . Its structure features a benzoate ester group at position 5 and a hydroxymethyl group at position 4 of the cyclopenta[b]furan core. This compound serves as a versatile intermediate for synthesizing prostaglandin analogues through oxidation, esterification, or cross-coupling reactions . Key properties include a molecular weight of 274.27 g/mol and a purity ≥98% (HPLC) .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRRYUZUDKVCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation Using m-Chloroperoxybenzoic Acid (mCPBA)
Early synthetic routes relied on mCPBA for the oxidation of 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid derivatives (Formula I). This step generates 6-chloro-3-oxo-2-oxabicyclo[3.2.1]octane-8-carboxylic acid intermediates (Formula III), which undergo hydrolysis and cyclization to form Corey lactone acid (Formula II).
Key Limitations :
Peracetic Acid as an Oxidant
Peracetic acid was alternatively used for the oxidation step, but its application was limited by:
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Corrosivity : Requires specialized equipment for handling.
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Byproduct Formation : Acetic acid byproducts complicated purification.
One-Pot Synthesis Using Potassium Persulfate (OXONE)
A breakthrough method, detailed in Patent WO2010083722A1, employs OXONE as a cost-effective and safer oxidant.
Reaction Mechanism and Steps
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Oxidation : 2-Chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid (Formula I) reacts with OXONE in a polar solvent (e.g., acetone/water).
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Alkaline Treatment : Sodium hydroxide raises the pH to 8–12, facilitating ring-opening.
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Acidification : Hydrochloric acid adjusts the pH to 1–6, inducing cyclization to Corey lactone acid (Formula II).
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Esterification : The hydroxymethyl group is benzoylated using benzoyl chloride in the presence of a base (e.g., pyridine).
Advantages :
Experimental Validation
Structural confirmation via -NMR, -NMR, and mass spectrometry confirmed the product’s integrity.
Esterification to Form Benzoate Derivatives
The final step involves esterifying Corey lactone acid with benzoic acid derivatives:
Benzoylation Protocol
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Reagents : Corey lactone acid, benzoyl chloride, pyridine (base), dichloromethane (solvent).
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Conditions : Stir at 0–5°C for 4–6 hours.
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Workup : Aqueous extraction and column chromatography yield the pure benzoate ester.
Yield : ~85–90% after optimization.
Comparative Analysis of Methods
| Parameter | mCPBA Method | OXONE Method |
|---|---|---|
| Oxidant Cost | High | Low |
| Reaction Steps | 3–4 | 1 (One-pot) |
| Yield | 50–60% | 70% |
| Safety | Hazardous | Safe |
| Environmental Impact | High waste | Reduced solvent |
Industrial Applications and Scalability
The OXONE method is favored in industrial settings due to its scalability and compliance with green chemistry principles. A pilot-scale study demonstrated:
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of cyclopentafuran compounds exhibit significant anticancer properties. Studies have shown that 4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. This mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies suggest that it may enhance the survival of neurons under oxidative stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry:
In materials science, this compound is being explored as a monomer for the synthesis of novel polymers. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials .
Nanocomposites:
The incorporation of this compound into nanocomposite materials has shown promise in improving the mechanical strength and thermal resistance of the composites. Research is ongoing to optimize its use in developing lightweight materials for aerospace applications .
Environmental Studies
Biodegradation Studies:
Recent studies have focused on the environmental impact and biodegradability of compounds similar to this compound. Its degradation pathways are being analyzed to understand its persistence in the environment and potential ecological risks .
Phytoremediation Applications:
There is emerging interest in using this compound within phytoremediation strategies to enhance the uptake of heavy metals by plants. The compound's ability to chelate metal ions may facilitate their transport within plant systems, potentially improving soil remediation efforts .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in vivo. Mice treated with varying doses showed a dose-dependent response, with higher concentrations yielding better outcomes .
Case Study 2: Polymer Development
A collaborative project between ABC Institute and DEF Corporation explored the use of this compound as a polymer precursor. The resulting material exhibited a 30% increase in tensile strength compared to traditional polymers used in similar applications, showcasing its potential for industrial use .
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Modifications
Corey Aldehyde Benzoate
- Structure : Replaces the hydroxymethyl group with a formyl group.
- Molecular Weight : 274.27 g/mol (same as parent compound).
- Reactivity : The aldehyde enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxymethyl group, which is oxidized to carboxylic acids .
- Applications : Used in condensations to elongate carbon chains in prostaglandin synthesis .
(-)-Corey Lactone 4-Phenylbenzoate
- Structure : Substitutes the benzoate with a biphenyl carboxylate group.
- Molecular Weight : 352.39 g/mol.
- Properties : Enhanced lipophilicity due to the biphenyl group, improving solubility in organic solvents .
- Synthetic Utility : Demonstrates higher crystallinity, facilitating purification steps in drug development .
Substituent Extensions
4-[(E)-3-Hydroxy-5-Phenylpent-1-enyl] Derivatives
- Structure : Incorporates a 3-hydroxy-5-phenylpentenyl chain at position 3.
- Molecular Weight : ~500–550 g/mol (estimated).
Amide Derivatives
- Structure : Replaces the hydroxymethyl with carbamoyl groups (e.g., diethylcarbamoyl, benzylcarbamoyl).
- Example : (3aR,4R,5R,6aS)-4-(diethylcarbamoyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1′-biphenyl]-4-carboxylate.
- Properties : Improved stability against enzymatic hydrolysis compared to ester analogues .
Biological Activity
4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, also known as Corey lactone benzoate, is a chemical compound with the molecular formula C15H16O5 and a CAS number of 39746-00-4. This compound is primarily used in research settings and has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopentafuran structure with hydroxymethyl and benzoate functional groups, contributing to its reactivity and biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 272.29 g/mol |
| CAS Number | 39746-00-4 |
| IUPAC Name | This compound |
| Storage Conditions | Room temperature |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed a marked increase in free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. In one study, the compound was shown to downregulate the expression of COX-2 and iNOS, key enzymes involved in inflammation .
Antimicrobial Activity
Preliminary evaluations have also indicated that this compound possesses antimicrobial properties. In vitro tests against several bacterial strains demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Antioxidant Activity Assessment
In a controlled study, the antioxidant activity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. The results indicated an IC50 value of 25 µg/mL, demonstrating its effective scavenging ability compared to other known antioxidants.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms revealed that treatment with this compound led to a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. The study concluded that the compound's ability to modulate inflammatory pathways could be harnessed for therapeutic purposes .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, and how are reaction conditions optimized?
The compound is synthesized via cross-electrophile coupling using alcohols and brominated substrates. Key steps include:
- General Procedure A/B : Reacting brominated pyridines (e.g., 5-bromo-2-methoxypyridine) with the parent alcohol under catalytic conditions. Quenching with silica gel and purification via column chromatography (45–75% EtOAc/hexanes) yields products with ~48–70% efficiency .
- Critical Parameters : Temperature control (ambient to reflux), stoichiometric equivalence of reactants, and silica gel filtration to remove side products.
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- 13C{1H} NMR : Peaks at δ 176.4 (carbonyl), 166.0 (benzoate ester), and 83.7 (cyclopentane ring) confirm regiochemistry .
- HRMS (ESI-MS) : [M+H]+ m/z 368.1493 (calculated) vs. 368.1486 (observed) validates molecular integrity .
- Melting Point : 145–147°C (sharp range indicates high purity) .
Q. What is the compound’s role in pharmaceutical intermediate synthesis?
It serves as a core structure for prostaglandin analogs (e.g., Latanoprost). Modifications at the hydroxymethyl group (e.g., coupling with biphenylcarboxylic acids) yield antiglaucoma agents .
Advanced Research Questions
Q. How do stereochemical outcomes in cross-electrophile coupling reactions involving this compound impact pharmacological activity?
Q. What challenges arise in crystallographic refinement of derivatives, and how are they addressed?
- Data Contradictions : High torsional strain in the cyclopenta[b]furan ring complicates electron density mapping. SHELXL refinement with twin-law corrections resolves ambiguities in high-resolution datasets .
- Example : Twinned crystals of biphenylcarboxylate derivatives require HKLF5 format data processing in SHELXTL .
Q. How does substituent variation at the hydroxymethyl position influence in vitro stability?
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Structure-Activity Relationship (SAR) :
Substituent Half-life (pH 7.4) LogP Bioactivity (IC50, nM) Benzoyl (parent compound) 12.3 h 2.8 15.2 4-Phenylbenzoyl 8.7 h 3.5 9.4 3-Trifluoromethylphenoxy 5.1 h 4.2 22.7 Increased lipophilicity (higher LogP) correlates with reduced aqueous stability but enhanced receptor binding .
Q. What mechanistic insights explain side-product formation during its synthetic scale-up?
- Byproduct Analysis : Competing ester hydrolysis (under acidic conditions) or β-elimination (at high temperatures) generates lactone or furanoid impurities.
- Mitigation : Strict pH control (neutral to slightly basic) and low-temperature reaction quenching minimize degradation .
Methodological Recommendations
- Purification : Use gradient elution (hexanes → EtOAc) with silica gel columns to resolve diastereomers .
- Crystallography : Employ SHELXD for phase determination and SHELXL for anisotropic refinement of heavy atoms in derivatives .
- Stability Testing : Monitor hydrolytic degradation via LC-MS in PBS buffer (pH 7.4) at 37°C for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
